molecular formula C7H6ClN3O B3228597 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one CAS No. 1265634-75-0

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Cat. No.: B3228597
CAS No.: 1265634-75-0
M. Wt: 183.59 g/mol
InChI Key: GXCYGHWBBINQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[2,3-D]pyrimidine core with a chlorine atom at the 5th position. The presence of this chlorine atom and the dihydropyrido moiety contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be achieved through various methods. One notable method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the DBU-H2O system used in this method can be recycled multiple times without significant loss of activity, making it a cost-effective and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific derivative and its application. Generally, the compound’s biological activity is attributed to its ability to interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is unique due to the presence of the chlorine atom at the 5th position and the dihydropyrido moiety. These structural features contribute to its distinctive chemical properties and potential for diverse biological activities .

Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-9-6-4(5)3-10-7(12)11-6/h1-2H,3H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYGHWBBINQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742143
Record name 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265634-75-0
Record name 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 (90 mg, 0.3 mmol) and TFA (2 mL) were added to a 5 mL sealed tube, and stirred overnight at 80° C. The TFA was removed, and the material was suspended in ether. The resulting precipitate was filtered to provide 3 (56 mg, 99% yield). LC-MS (M+H=184, obsd.=184). 1H NMR: (DMSO-D6) δ 4.37 (s, 2H); 7.03(d, 2H); 7.13 (s, 1H); 8.02 (d, 1H); 9.77 (s, 1H).
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Reactant of Route 4
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Reactant of Route 5
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Reactant of Route 6
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.